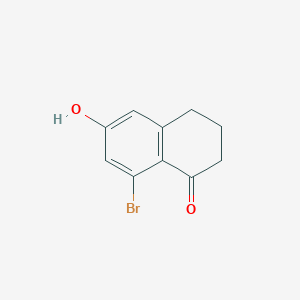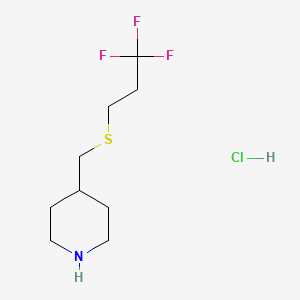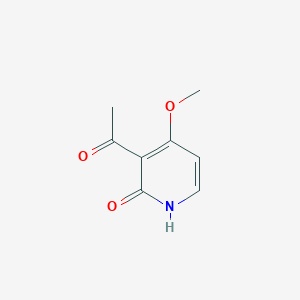
2,6-Dichloro-8-iodoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-8-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H4Cl2IN. It is a derivative of quinoline, characterized by the presence of chlorine atoms at positions 2 and 6, and an iodine atom at position 8 on the quinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-8-iodoquinoline typically involves the halogenation of quinoline derivatives. One common method is the direct iodination of 2,6-dichloroquinoline using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete halogenation .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These methods ensure high yield and purity of the product while minimizing the production of hazardous by-products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dichloro-8-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dehalogenated quinoline derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: DDQ in the presence of protic acids is a typical oxidizing system.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere is a common method.
Major Products:
- Substitution reactions can yield various functionalized quinolines.
- Oxidation reactions produce quinoline N-oxides.
- Reduction reactions result in dehalogenated quinoline derivatives .
Aplicaciones Científicas De Investigación
2,6-Dichloro-8-iodoquinoline has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and material science.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-8-iodoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms on the quinoline ring enhance its ability to form strong interactions with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2,6-Dichloroquinoline: Lacks the iodine atom at position 8, making it less reactive in certain substitution reactions.
8-Iodoquinoline: Lacks the chlorine atoms at positions 2 and 6, affecting its chemical reactivity and biological activity.
Fluoroquinolines: These compounds have fluorine atoms instead of chlorine or iodine, leading to different chemical and biological properties
Uniqueness: 2,6-Dichloro-8-iodoquinoline is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns and biological activities. The combination of these halogens allows for versatile chemical modifications and enhances the compound’s potential in various applications .
Propiedades
IUPAC Name |
2,6-dichloro-8-iodoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2IN/c10-6-3-5-1-2-8(11)13-9(5)7(12)4-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEZUINRZHBNQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)Cl)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-7-methyl-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8224215.png)
![6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B8224235.png)


![Spiro[2H-indene-2,4'-piperidine]-1'-carboxylic acid, 5-bromo-3-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-1,3-dihydro-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B8224247.png)







